molecular formula C9H23NO3Si B1589696 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- CAS No. 227085-51-0

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-

Cat. No.: B1589696
CAS No.: 227085-51-0
M. Wt: 221.37 g/mol
InChI Key: FRDNYWXDODPUJV-UHFFFAOYSA-N
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Description

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is a versatile chemical compound with the molecular formula C9H23NO3Si. This compound features both an amino group and a trimethoxysilyl group, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- involves several steps. One common method includes the reaction of 3-aminopropyltrimethoxysilane with ethyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols (Si-OH) and methanol (CH3OH) in the presence of water.

    Condensation: The silanol groups formed from hydrolysis can further condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si bonds.

    Substitution: The amino group can react with isocyanates (R-N=C=O) to form stable amide bonds (R-CO-NH2), which is useful for attaching the molecule to surfaces with isocyanate functionalities.

Scientific Research Applications

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- has diverse applications in scientific research:

    CO2 Adsorption: The compound, through its derivative N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), is used in the preparation of CO2 adsorbents.

    Forensic and Clinical Toxicology: The compound enhances the sensitivity of determining trace amounts of related substances in urine samples using molecular-imprinted polymer (MIP) based sorbents.

    Material Science: Derivatives of the compound are explored for creating new materials, such as epoxy resins based on recycled poly(ethylene terephthalate) (PET), demonstrating its applicability in developing sustainable materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- involves its functional groups. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming covalent Si-O-Si bonds, which enhance the material properties through surface modification. The amino group can form stable amide bonds with isocyanates, facilitating the attachment of the molecule to various surfaces.

Comparison with Similar Compounds

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is unique due to its combination of an amino group and a trimethoxysilyl group. Similar compounds include:

    3-Aminopropyltrimethoxysilane: Lacks the ethyl and methyl groups, making it less versatile in certain applications.

    N,N-Dimethyl-3-aminopropyltrimethoxysilane: Contains two methyl groups on the nitrogen, altering its reactivity and applications.

    N-Propyl-3-aminopropyltrimethoxysilane: Features a propyl group instead of an ethyl group, affecting its chemical properties and uses.

Properties

IUPAC Name

N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3Si/c1-6-10-7-9(2)8-14(11-3,12-4)13-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDNYWXDODPUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889141
Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227085-51-0
Record name A-Link 15
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
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Record name N-ethyl-3-trimethoxysilyl-2-methyl-propanamine
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Record name 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)
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Synthesis routes and methods I

Procedure details

To a 500 gallon reactor were added 489 kg (4.94 kmols) of N-ethylmethallylamine and 1425 g of platinum catalyst. The resulting solution was heated to 88° C. and 725 kg (5.94 kmols) of trimethoxysilane were added at such a rate to keep the temperature under 105° C. After addition was complete, the contents were heated to 110° C. for one hr. The low boiling byproducts were then removed by overhead stripping. The mixture was then cooled and approximately 60 L of methanol were added, and the reaction mixture was agitated at 50° C. for 1 hour before stripping the excess methanol. The resulting crude material (>97% purity) was then transferred from the reactor. The process was repeated without cleanup of the reactor to yield a combined total of 1638 kg (7.41 kmol) of N-ethyl-3-trimethoxysilyl-2-methylpropanamine.
Quantity
489 kg
Type
reactant
Reaction Step One
Quantity
1425 g
Type
catalyst
Reaction Step One
Quantity
725 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A one-liter three-neck round bottom flask was equipped with a magnetic stir bar, standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler. The flask was charged with 220 g (1.80 mols) of trimethoxysilane and heated to 60° C. at which temperature 0.25 ml of platinum tris(divinyltetramethyl disiloxane)diplatinum (0) (5% Pt content in toluene—referred to as Pt catalyst throughout these examples) was added. The solution was further heated to 68° C. and dropwise addition of 150 g (1.52 mols) of N-ethylmethallylamine was then conducted over a period of 45 minutes. After addition, the contents were heated to 90° C. and maintained at this temperature for 1 hr. The temperature was then increased to 105° C. and held for 4.5 hrs. Upon completion of the reaction, the mixture was cooled to room temperature and 16 g (0.5 mols) of methanol were added and gently heated prior to distillation. Final purification via vacuum distillation yielded 273 g (1.24 mols) of N-ethyl-3-trimethoxysilyl-2-methylpropanamine. The product (b.p. 98-100° C. at 12 mm Hg) was characterized via GC/MS. The isolated yield was 82%. Product structure was supported by GC/MS analysis.
Quantity
220 g
Type
reactant
Reaction Step One
[Compound]
Name
platinum tris(divinyltetramethyl disiloxane)diplatinum (0)
Quantity
0.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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